![molecular formula C10H18N2O4 B6171169 (2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid CAS No. 110998-94-2](/img/no-structure.png)
(2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of unnatural α-amino acid derivatives has been a topic of interest in recent years. A protocol for stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine was developed through visible light-promoted photoredox catalysis . Another method involves Pd-Catalyzed o-C–H functionalization of α-phenylglycine, 4-hydroxyphenylglycine and phenylalanine using picolinamide as a directing group .Chemical Reactions Analysis
Covalent activation of heteroatoms enabled by N-heterocyclic carbene (NHC) organic catalysts for enantioselective reactions is evaluated and summarized in a review . Binaphthol-derived monophosphoric acids have been designed as novel chiral Brønsted-acid catalysts . These methods could potentially be applied to “(2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid”, but specific reactions involving this compound were not found .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "L-alanine", "2-bromo-3-methylbutanoic acid", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of L-alanine to N-Boc-L-alanine", "React L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine (TEA) and N,N-dimethylformamide (DMF) to form N-Boc-L-alanine.", "Step 2: Conversion of N-Boc-L-alanine to N-Boc-L-alanine methyl ester", "React N-Boc-L-alanine with methanol and hydrochloric acid (HCl) to form N-Boc-L-alanine methyl ester.", "Step 3: Conversion of N-Boc-L-alanine methyl ester to (2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid", "React N-Boc-L-alanine methyl ester with 2-bromo-3-methylbutanoic acid in the presence of triethylamine (TEA) and N,N-dimethylformamide (DMF) to form (2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid.", "Hydrolyze the Boc protecting group using sodium hydroxide (NaOH) to obtain the final product.", "Purify the product by adding acetic anhydride and sodium chloride (NaCl) to the reaction mixture, followed by extraction with water." ] } | |
CAS RN |
110998-94-2 |
Product Name |
(2S)-2-[(2S)-2-acetamidopropanamido]-3-methylbutanoic acid |
Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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